![molecular formula C9H16O2 B12283801 (1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールは、オキサビシクロ環系を含む独特な構造を持つ二環式有機化合物です。
準備方法
合成経路および反応条件
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールの合成には、通常、特定の出発物質と試薬を制御された条件下で使用します。一般的な方法の1つは、適切な前駆体分子を触媒の存在下で環化するものです。反応条件には、通常、特定の温度範囲と溶媒が含まれ、目的の生成物が収率と純度が高く得られるようにします。
工業生産方法
工業的な設定では、(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールの生産には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用して大規模合成が行われる場合があります。これには、連続フロー反応器や高度な精製技術の使用が含まれ、化合物が意図された用途に必要な仕様を満たすことが保証されます。
化学反応の分析
反応の種類
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化することができます。
還元: 還元反応により、この化合物は異なるアルコールまたは炭化水素に変換できます。
置換: この化合物中のヒドロキシル基は、適切な試薬を使用して他の官能基に置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムや三酸化クロムなど)、還元剤(水素化リチウムアルミニウムなど)、および置換反応のためのさまざまなハロゲン化剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元は異なるアルコールまたは炭化水素を生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体化合物を生じさせます。
科学的研究の応用
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、さまざまな有機反応における試薬として使用されます。
生物学: この化合物は、潜在的な生物学的活性および生体分子との相互作用について研究されています。
医学: 薬剤開発のための前駆体としての使用など、潜在的な治療用途を調査する研究が進行中です。
産業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用されています。
作用機序
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、それらの活性を変化させて、さまざまな生化学的効果をもたらす可能性があります。関与する正確な分子標的および経路は、化合物が使用される特定の用途および状況によって異なります。
類似化合物との比較
類似化合物
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールに似た化合物には、次のようなオキサビシクロ環系を持つ他の二環式化合物があります。
- 3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン
- 3,3-ジメチル-2-オキサビシクロ[2.2.1]ヘプタン
独自性
(1S,4R,6S)-3,3-ジメチル-2-オキサビシクロ[2.2.2]オクタン-6-オールを際立たせているのは、その特定の立体化学と官能基であり、これにより独特な化学的および物理的特性が得られます。これらの特性は、他の同様の化合物では効果的ではない可能性のある特定の用途で特に役立ちます。
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 |
InChIキー |
APVNWJMMPRPJSG-CSMHCCOUSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@H](O1)[C@H](C2)O)C |
正規SMILES |
CC1(C2CCC(O1)C(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
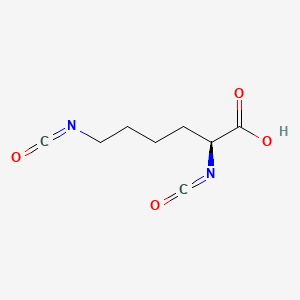
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
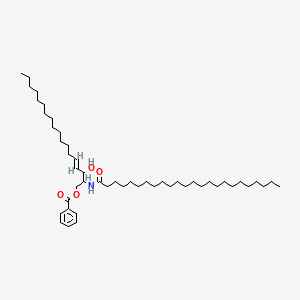
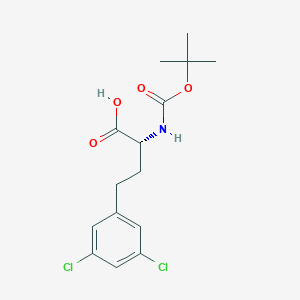

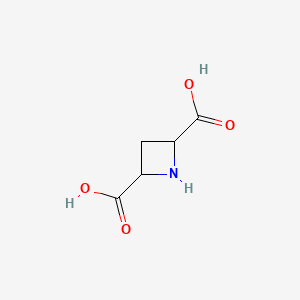
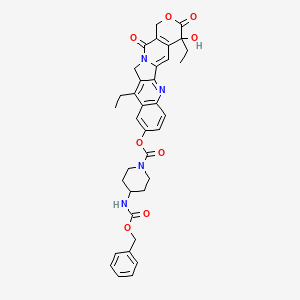
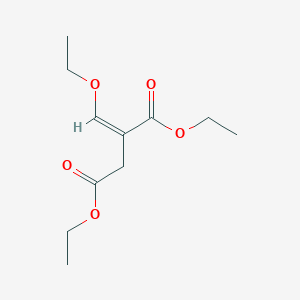

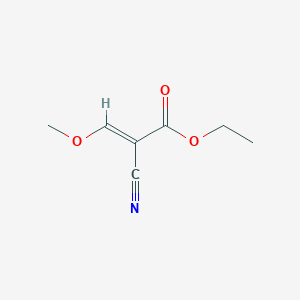
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
